molecular formula C12H12FNO2 B13719861 Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate

Cat. No.: B13719861
M. Wt: 221.23 g/mol
InChI Key: WATLZBBCEHVMMS-PGACXJNKSA-N
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Description

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is a fluorinated penta-2,4-dienoate ester featuring a 3-pyridyl substituent. Its structure combines a conjugated diene system with electron-withdrawing (fluoro, ester) and electron-donating (pyridyl) groups, making it a candidate for studying electronic and steric effects in reactivity and crystal packing. The (2-Z,4-E) configuration indicates specific stereoelectronic arrangements that influence molecular conformation and intermolecular interactions.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

ethyl (2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoate

InChI

InChI=1S/C12H12FNO2/c1-2-16-12(15)11(13)7-3-5-10-6-4-8-14-9-10/h3-9H,2H2,1H3/b5-3+,11-7-

InChI Key

WATLZBBCEHVMMS-PGACXJNKSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=C/C1=CN=CC=C1)/F

Canonical SMILES

CCOC(=O)C(=CC=CC1=CN=CC=C1)F

Origin of Product

United States

Preparation Methods

Typical Laboratory Synthesis Procedure

A representative laboratory synthesis involves the following steps:

  • Starting Materials : Ethyl 2-fluoroacrylate and 3-pyridinecarboxaldehyde serve as primary substrates.

  • Condensation Reaction : Under basic conditions, commonly using potassium carbonate (K2CO3), ethyl 2-fluoroacrylate undergoes a Knoevenagel-type condensation with 3-pyridinecarboxaldehyde. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction Conditions : The mixture is heated to elevated temperatures (usually between 60–100 °C) to promote the formation of the conjugated pentadienoate system with the desired (2-Z,4-E) stereochemistry.

  • Purification : The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures) to isolate the pure this compound.

  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes Infrared (IR) spectroscopy confirm the structure and stereochemistry of the product.

Reaction Scheme Summary

Step Reagents/Conditions Purpose
1 Ethyl 2-fluoroacrylate + 3-pyridinecarboxaldehyde, K2CO3, DMF, heat Knoevenagel condensation forming conjugated diene ester
2 Purification by column chromatography Isolation of pure stereoisomer
3 Structural confirmation by NMR, MS Verification of product identity and purity

Analytical and Purification Techniques

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials Ethyl 2-fluoroacrylate, 3-pyridinecarboxaldehyde
Base Potassium carbonate (K2CO3)
Solvent Dimethylformamide (DMF)
Temperature 60–100 °C
Reaction Time Several hours (typically 6–12 h)
Purification Silica gel column chromatography
Yield Typically high (exact yield varies by protocol, often >80%)
Characterization NMR (1H, 13C, 19F), MS, IR

Research Findings and Notes on Preparation

  • The stereochemistry of the conjugated double bonds is critical for the compound’s properties and is controlled by reaction conditions during the condensation step.
  • Fluorination is introduced via the use of ethyl 2-fluoroacrylate as a starting material, avoiding post-synthesis fluorination steps which can be challenging.
  • The pyridine ring is introduced through the aldehyde component, allowing modular variation if needed.
  • Reaction monitoring by thin-layer chromatography (TLC) is common to track progress.
  • Purity is essential for downstream biological activity studies; hence, rigorous purification and characterization are necessary.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding saturated ester.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in an appropriate solvent such as ethanol or methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Substituted esters with nucleophiles replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate has been investigated for its pharmacological properties. The presence of the pyridine ring is noteworthy as pyridine derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have been shown to exhibit antibacterial and antifungal properties. This compound may be explored for its potential use in treating infections caused by resistant strains of bacteria.
  • Anticancer Potential : The compound's structure suggests it could interact with biological targets involved in cancer proliferation. Research into related compounds indicates that similar structures can inhibit tumor growth in vitro and in vivo.

Agricultural Chemistry

The compound may find applications as a pesticide or herbicide due to its structural features that can interfere with biological processes in pests or weeds.

  • Mode of Action : this compound could act by inhibiting key enzymes or disrupting cellular processes in target organisms, leading to effective pest control.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various pyridine derivatives found that compounds similar to this compound displayed significant activity against Gram-positive bacteria. The study highlighted the importance of substituents on the pyridine ring in enhancing antimicrobial efficacy.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal demonstrated that ethyl esters of pentadienoic acids showed cytotoxic effects on cancer cell lines. This compound's potential as an anticancer agent was suggested based on structural analogies with compounds that exhibited similar mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate involves its interaction with specific molecular targets. The compound’s fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Ethyl (2E,4Z)-5-Diethylamino-2-(Phenylsulfonyl)penta-2,4-dienoate

This compound (C₁₇H₂₃NO₄S) shares the penta-2,4-dienoate backbone but substitutes the fluoro and pyridyl groups with diethylamino and phenylsulfonyl moieties. Key differences include:

  • Substituent Effects: The phenylsulfonyl group is bulkier and more electron-withdrawing than the 3-pyridyl group, leading to distinct steric hindrance and electronic polarization.
  • Crystal Packing: The diethylamino analog forms trans-dimers via C–H⋯O interactions, with a dihedral angle of 85.73° between the phenyl and penta-2,4-dienoate planes .

Fluorinated vs. Non-Fluorinated Analogs

Fluorine’s electronegativity significantly alters electronic properties:

  • Electronic Polarization: The C–F bond induces dipole moments, enhancing electrophilic reactivity at the α-position of the ester group. In contrast, non-fluorinated analogs (e.g., ethyl 5-aryl penta-2,4-dienoates) exhibit reduced polarity, favoring nucleophilic additions.
  • Crystallographic Parameters: Parameter Fluorinated Compound (Hypothetical) Non-Fluorinated Analog [4] Dihedral Angle (Penta-dienoate Plane) ~10–15° (estimated) 11.38° (vs. ester) Hydrogen Bonding C–H⋯F or N–H⋯O (pyridyl) C–H⋯O (ester/sulfonyl) Refinement R-factor N/A R = 0.059

Pyridyl-Containing Derivatives

For example:

  • Reactivity: Pyridyl groups facilitate coordination with metal catalysts in cross-coupling reactions, unlike sulfonyl or alkylamino substituents.
  • Crystal Interactions :
    • Pyridyl N atoms can engage in N–H⋯O or C–H⋯N interactions, contrasting with the sulfonyl group’s preference for C–H⋯O bonds .

Research Implications

  • Electronic Tuning : The fluorine and pyridyl groups enable precise modulation of electron density for applications in medicinal chemistry (e.g., kinase inhibitors) or materials science.
  • Crystallographic Challenges : Steric clashes between pyridyl and ester groups may complicate refinement, necessitating advanced software like SHELXL or ORTEP-III for accurate modeling .

Biological Activity

Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate is an organic compound with significant potential in medicinal chemistry and pharmacological applications. This article explores its biological activity, synthesis, and implications in research, supported by data tables and case studies.

Basic Information

PropertyDetails
Chemical Name This compound
Molecular Formula C₁₂H₁₂FNO₂
Molecular Weight 221.23 g/mol
CAS Number 887355-09-1
Appearance Oil
Solubility Chloroform, Ethyl Acetate

This compound is characterized by a unique structure that includes a fluorine atom and a pyridine ring, which may contribute to its biological activity.

This compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against specific bacterial strains. The presence of the pyridine ring is hypothesized to enhance its interaction with microbial cell membranes.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory therapies.
  • Anticancer Potential : Some derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation. Further studies are needed to evaluate the specific anticancer effects of this compound.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in viable cell counts, indicating its potential as an antimicrobial agent.
  • Inflammation Modulation Study : In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism for its anti-inflammatory action.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyridine Ring : Using appropriate reagents to construct the pyridine moiety.
  • Fluorination Reaction : Introducing the fluorine atom at the desired position on the carbon chain.
  • Esterification : Converting the carboxylic acid derivative into an ester form with ethyl alcohol.

Applications in Research

Due to its unique structural features, this compound is being explored for:

  • Development of new antimicrobial agents.
  • Studies on inflammation and immune response modulation.
  • Investigations into anticancer properties and mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-Fluoro-5-(3-pyridyl)penta(2-Z,4-E)dienoate with high stereochemical purity?

  • Methodology : Multistep synthesis involving ethyl nicotinoate derivatives is a common approach. For example, hydrazine hydrate treatment followed by cyclization with carboxylic acids in the presence of phosphorus oxychloride can yield pyridyl-containing intermediates, as demonstrated in the synthesis of 2-(3-pyridyl)-1,3,4-oxadiazoles . Optimize reaction conditions (e.g., solvent polarity, temperature) to control the Z/E configuration of the dienoate moiety. Use NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to confirm regioselectivity and stereochemistry.

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the (2-Z,4-E) configuration. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used . For example, analogous dienoate esters (e.g., Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate) have been structurally resolved using monoclinic P21_1/n space groups, with hydrogen-bonding interactions stabilizing the conformation . Pair experimental data with DFT calculations (e.g., Gaussian) to validate electronic effects on geometry.

Advanced Research Questions

Q. What strategies mitigate challenges in stereochemical control during the synthesis of fluorinated dienoates with pyridyl substituents?

  • Methodology : Fluorine’s electronegativity can distort electron density, complicating stereochemical outcomes. Use sterically hindered bases (e.g., t-BuOK) to favor kinetic control in cyclization steps . For example, in analogous triazole syntheses, THF as a solvent and low temperatures (−78°C) improved stereoselectivity . Monitor reaction progress via HPLC-MS to detect undesired isomers early.

Q. How should researchers address contradictions in reported yields or purity across different synthetic routes?

  • Methodology : Perform systematic comparative studies. For instance, evaluate the impact of substituents (e.g., sulfonyl vs. pyridyl groups) on reaction efficiency using kinetic profiling . In one study, sulfonyl-containing dienoates showed 15% higher yields due to enhanced stabilization of intermediates . Use TraceFinder 3.0 or similar software for precise quantification of byproducts and purity assessment .

Q. What analytical techniques are optimal for detecting degradation products or metabolites in stability studies?

  • Methodology : High-resolution LC-MS/MS is preferred for identifying trace metabolites. For fluorinated compounds, 19F^{19}\text{F}-NMR offers specificity in detecting fluorine-containing degradation products . In metabolomics workflows, derivatization (e.g., with glutathione) can stabilize reactive intermediates for accurate quantification .

Critical Notes

  • Software Tools : SHELX programs are essential for refining crystallographic data but require rigorous validation against simulated powder patterns to avoid overfitting .
  • Contamination Risks : Sample preparation (e.g., derivatization) must avoid bacterial/fungal contamination, which can skew metabolomic results .
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to differentiate experimental noise from genuine stereochemical trends in datasets .

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